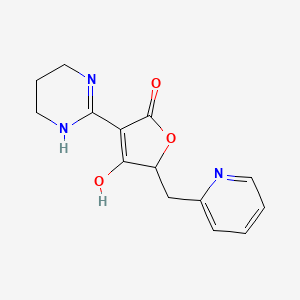
ASP4132
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ASP4132 is a molecule with potential antineoplastic activity. Upon oral administration, this compound affects oxidative phosphorylation in mitochondria of metabolically-active tumor cells, which reduces both energy production and tumor cell proliferation. Mitoc
Aplicaciones Científicas De Investigación
Anti-Cancer Potential in Non-Small Cell Lung Cancer
ASP4132, an orally active AMPK activator, has demonstrated significant anti-cancer activity against non-small cell lung cancer (NSCLC) cells. In both primary NSCLC cells and established cell lines, this compound inhibited cell growth, proliferation, cell cycle progression, as well as migration and invasion. It induced robust apoptosis and programmed necrosis in NSCLC cells, affecting mitochondrial processes. Additionally, in vivo studies showed that oral administration of this compound inhibited NSCLC xenograft growth in mice, indicating its potential as a promising therapeutic agent in NSCLC treatment (Xia et al., 2021).
Mitochondrial Complex I Inhibition
This compound's role in affecting mitochondrial oxidative phosphorylation in metabolically-active tumor cells is significant. It reduces energy production and tumor cell proliferation. The hyperactivation of mitochondrial oxidative phosphorylation in tumor cells is crucial for their proliferation, and the inhibition by this compound can be an effective strategy for antineoplastic activity (Definitions, 2020).
Phase I Clinical Trial Insights
A phase I dose-escalation/dose-expansion study assessed the safety, tolerability, and pharmacokinetics of this compound in patients with treatment refractory advanced solid tumors. Although the lower dose of 5 mg was well-tolerated, higher doses led to dose-limiting toxicities such as fatigue and lactic acidosis. This study highlighted the limited clinical activity of this compound at tolerable doses and suggested the need for further research to determine its potential in cancer treatment (Janku et al., 2021).
Development of Second-Generation AMPK Activators
Further research on this compound led to the identification of a second-generation clinical candidate for cancer treatment. This new compound, identified as 27b, is a potent, highly aqueous soluble, and metabolically stable AMPK activator with reduced hERG inhibitory activity compared to this compound. The development of 27b represents a step forward in creating more effective and safer AMPK activators for potential cancer therapy (Kuramoto et al., 2020).
Propiedades
Fórmula molecular |
C19H12F6N4O2 |
|---|---|
Apariencia |
Solid powder |
Sinónimos |
ASP4132; ASP-4132; ASP 4132.; Unknown |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]isonicotinohydrazide](/img/structure/B1191491.png)
![2-{[(2-Chloro-3-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1191492.png)
![2-{[(3,5-dibromopyridin-2-yl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1191493.png)
![2-{[(4-oxo-3(4H)-quinazolinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B1191495.png)
![3-benzyl-8-[(2-phenoxyethyl)thio]-3H-purin-6-amine](/img/structure/B1191499.png)
![2-[(6-amino-3-benzyl-3H-purin-8-yl)sulfanyl]ethanol](/img/structure/B1191503.png)


![6-Benzoyl-3,4-diphenylthieno[2,3-c]pyridazine-5-ol](/img/structure/B1191509.png)
![2-[N-(2-{[1-(2-hydroxyphenyl)ethylidene]amino}cyclohexyl)ethanimidoyl]phenol](/img/structure/B1191512.png)
